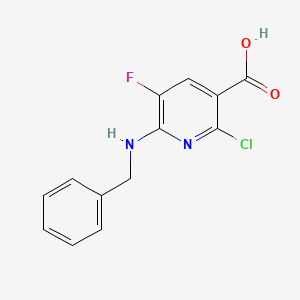

6-(Benzylamino)-2-chloro-5-fluoronicotinic acid

Description

Properties

IUPAC Name |

6-(benzylamino)-2-chloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c14-11-9(13(18)19)6-10(15)12(17-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTNMADPMXZEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C(=N2)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201156262 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417334-56-5 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417334-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Significance of Substituted Nicotinic Acids

Nicotinic acid, a fundamental B vitamin, and its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities. These compounds serve as crucial scaffolds in the development of novel therapeutic agents, exhibiting properties ranging from anticancer to anti-inflammatory effects.[1] The strategic substitution on the pyridine ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This guide focuses on a specific, complex derivative, 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, providing a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for its potential development as a drug candidate, influencing everything from formulation and delivery to its interaction with biological targets.

This document will delve into the predicted physicochemical parameters of this molecule, outline robust experimental protocols for their empirical determination, and provide insights into the rationale behind these scientific methodologies.

Molecular Profile and Predicted Physicochemical Properties

Due to the novel nature of this compound, extensive experimental data is not yet publicly available. However, we can predict its key physicochemical properties based on the known values of its structural components: the 6-chloro-5-fluoronicotinic acid core and the benzylamino substituent. Such in silico predictions are a cornerstone of modern drug discovery, enabling the prioritization of synthetic efforts.[2]

| Property | Predicted Value/Range | Rationale and Significance in Drug Development |

| Chemical Formula | C₁₃H₉ClFN₂O₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 294.68 g/mol | A molecular weight under 500 g/mol is generally favorable for oral bioavailability according to Lipinski's Rule of Five. |

| Melting Point (°C) | 180 - 220 | The melting point provides an indication of the purity and lattice energy of the solid form. A higher melting point often correlates with lower solubility. |

| Boiling Point (°C) | > 400 (decomposes) | High boiling points are typical for complex organic acids; decomposition before boiling is common. |

| Calculated logP | 3.5 - 4.5 | The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. This predicted range suggests moderate to high lipophilicity, which would favor membrane permeability but may also lead to lower aqueous solubility. |

| Predicted pKa | Carboxylic Acid: 3.5 - 4.5; Benzylamino group: 2-4 | The ionization constant (pKa) is crucial as it dictates the charge of the molecule at a given pH. The acidic carboxylic acid and the weakly basic benzylamino group will influence its solubility and interaction with biological targets in different physiological compartments. |

| Predicted Aqueous Solubility | Low | The combined effects of the aromatic rings and the halogen substituents likely result in low intrinsic solubility in aqueous media. Formulation strategies would be critical for this compound. |

| SMILES | O=C(O)c1c(F)cc(NCc2ccccc2)nc1Cl | A simplified molecular-input line-entry system representation for use in cheminformatics. |

Note: These values are estimations and require experimental verification.

Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on established reactions for similar nicotinic acid derivatives. A common approach involves the nucleophilic aromatic substitution of a halogenated nicotinic acid precursor.

A potential synthesis is outlined below:

Caption: Proposed synthesis of this compound.

In this proposed scheme, 2,6-dichloro-5-fluoronicotinic acid serves as the starting material.[3] The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position. By reacting it with benzylamine in the presence of a base and heat, a selective substitution can be achieved to yield the desired product.

Experimental Determination of Physicochemical Properties

To move beyond prediction and obtain definitive data, a series of standardized experimental protocols must be employed.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: The solubility is reported as the concentration of the saturated solution at each pH.

Causality: This method ensures that the measured solubility is the true thermodynamic equilibrium solubility, which is a critical parameter for predicting oral absorption.

Caption: Workflow for solubility determination via the shake-flask method.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Protocol:

-

Phase Preparation: Prepare a solution of this compound in n-octanol that has been pre-saturated with water.

-

Partitioning: Mix a known volume of the octanol solution with an equal volume of water (pre-saturated with n-octanol) in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality: This direct measurement of partitioning provides a more accurate representation of lipophilicity than computational models, which is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Determination of Ionization Constants (pKa)

The pKa values are critical for understanding how a compound's solubility and permeability will change in the varying pH environments of the body. Potentiometric titration is a highly accurate method for pKa determination.

Protocol:

-

Solution Preparation: Dissolve a precise amount of this compound in a co-solvent system (e.g., water-methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software is often used for precise determination.

Causality: By identifying the pKa values, we can predict the ionization state of the molecule in the stomach (acidic), intestines (neutral to slightly basic), and blood (slightly basic), which profoundly impacts its absorption and distribution.

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Nicotinic Acid Derivative

In the landscape of contemporary drug discovery, novel chemical entities present both immense opportunity and significant challenge. 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid stands as one such enigma. A substituted nicotinic acid, its structural complexity, featuring a benzylamino group alongside chloro and fluoro moieties, suggests a multifaceted pharmacological profile. However, a conspicuous absence of direct mechanistic studies necessitates a logical and experimentally rigorous approach to elucidate its biological function.

This technical guide, therefore, moves beyond a conventional literature review. It serves as a strategic roadmap for the scientific community, postulating a series of well-grounded, hypothetical mechanisms of action and providing the detailed, self-validating experimental frameworks required to systematically investigate them. As we embark on this exploration, we will lean on the established pharmacology of its constituent chemical motifs—the nicotinic acid core and the benzylamino substituent—to construct a coherent and testable scientific narrative.

I. Deconstruction of a Molecule: Postulating Mechanisms from Structural Analogy

The molecular architecture of this compound invites a bifurcated analysis of its potential biological targets. We can logically infer that its mechanism may be driven by one or a combination of pathways associated with nicotinic acid derivatives and benzylamino-substituted heterocyclic compounds.

Hypothesis A: The Nicotinic Acid Core - A Gateway to Metabolic and Signaling Modulation

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-documented modulators of cellular metabolism and signaling.[1][2][3][4] The presence of this core structure in our compound of interest suggests a number of plausible mechanisms:

-

G-Protein Coupled Receptor (GPCR) Agonism: Nicotinic acid is a known agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[2][3] Activation of this receptor in adipocytes leads to a decrease in intracellular cAMP levels, subsequently inhibiting lipolysis.[2] The chloro and fluoro substituents on the pyridine ring of our subject molecule may alter its affinity and efficacy at this receptor.

-

Enzyme Inhibition:

-

Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid directly inhibits this key enzyme in triglyceride synthesis.[1][5] This inhibition contributes to its lipid-lowering effects.

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): Certain nicotinic acid analogues have been identified as potent inhibitors of HIF-1α, a critical regulator of cellular response to hypoxia and a target in cancer therapy.[6]

-

Cytochrome P450 (CYP) Enzymes: The pyridine nitrogen in nicotinic acid can coordinate with the heme iron of CYP enzymes, leading to their inhibition.[7] Specifically, CYP2D6, CYP3A4, and CYP2E1 have been shown to be inhibited by nicotinic acid and nicotinamide.[7]

-

-

Mitochondrial Function and Apoptosis: Recent studies have indicated that nicotinic acid can protect against amyloid-beta-induced mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis in neuronal cells.[8]

Hypothesis B: The Benzylamino Moiety - A Vector for Kinase and Receptor Interaction

The 6-benzylamino substitution introduces a structural feature reminiscent of a class of biologically active molecules, most notably the synthetic cytokinin, 6-benzylaminopurine (BAP).

-

Cytokinin Receptor Mimicry and Histidine Kinase Modulation: BAP mimics the action of natural cytokinins by binding to and activating cytokinin receptors, which are histidine kinases.[9][10][11] While our compound has a pyridine rather than a purine core, the benzylamino group could potentially facilitate interaction with ATP-binding pockets of various kinases. A structurally related compound, 6-(2-hydroxy-3-methylbenzylamino)purine, acts as a competitive antagonist at cytokinin receptors.[11]

-

Cyclin-Dependent Kinase (CDK) Inhibition: BAP and its derivatives have demonstrated inhibitory activity against CDKs, suggesting a potential role in cell cycle regulation and anticancer effects.[12]

II. A Framework for Discovery: Experimental Validation of Hypothesized Mechanisms

The following section outlines a logical, stepwise approach to experimentally interrogate the proposed mechanisms of action. Each protocol is designed to be self-validating, providing clear, interpretable data to either support or refute the guiding hypotheses.

Experimental Workflow: A Phased Approach

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. toku-e.com [toku-e.com]

- 11. The purine derivative PI-55 blocks cytokinin action via receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

biological targets of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid

An In-depth Technical Guide to the Potential Biological Targets of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic molecule for which the direct biological targets have not been extensively documented in publicly available literature. However, its structural features, combining a substituted nicotinic acid core with a benzylamino moiety, suggest several plausible biological targets based on well-characterized analogous compounds. This guide provides a scientifically-grounded framework for investigating these potential targets. We will delve into the rationale for considering specific protein families, propose detailed experimental protocols to validate these interactions, and present the signaling pathways that may be modulated. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Structural Analysis and Rationale for Target Exploration

The chemical structure of this compound presents two key pharmacophores that guide our hypotheses regarding its biological activity:

-

The Nicotinic Acid Scaffold : Nicotinic acid (Niacin) and its derivatives are known to interact with specific receptors, most notably the G-protein coupled receptor GPR109A.[1][2] Furthermore, the broader class of pyridine-containing compounds, including nicotinic acid derivatives, can interact with nicotinic acetylcholine receptors (nAChRs).[3][4]

-

The 6-(Benzylamino) Group : This functional group is characteristic of synthetic cytokinins, such as 6-benzylaminopurine (BAP).[5][6][7][8][9] These compounds are known to exert their effects in plants through cytokinin receptors and have also been shown to inhibit cyclin-dependent kinases (CDKs) in both plant and human cells, leading to antiproliferative effects.[5]

Based on these structural analogies, this guide will focus on two primary families of potential targets:

-

Nicotinic Acid and Acetylcholine Receptors

-

Cyclin-Dependent Kinases (CDKs)

Potential Target Family 1: Nicotinic Acid and Acetylcholine Receptors

GPR109A (HM74A) - The Nicotinic Acid Receptor

GPR109A is a G-protein coupled receptor that mediates the effects of nicotinic acid on lipid metabolism, making it a target for the treatment of dyslipidemia.[1][2] The presence of the nicotinic acid core in our compound of interest makes GPR109A a primary candidate for investigation.

Signaling Pathway:

Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid mobilization.

Caption: Proposed GPR109A signaling pathway.

Experimental Protocol: cAMP Assay

This assay will determine if this compound acts as an agonist or antagonist at the GPR109A receptor.

Methodology:

-

Cell Culture : Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Assay Procedure :

-

Seed the GPR109A-expressing cells in a 96-well plate.

-

Incubate the cells with the test compound at various concentrations. Include a known agonist (nicotinic acid) as a positive control and a vehicle control.

-

To stimulate cAMP production, add forskolin to all wells except the negative control.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis : Plot the cAMP concentration against the log of the compound concentration to determine an EC50 (for agonists) or IC50 (for antagonists).

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in synaptic transmission. Various small molecules with a pyridine ring system have been shown to modulate nAChR activity.[3][4]

Experimental Protocol: Radioligand Binding Assay

This assay will determine the binding affinity of the compound for different nAChR subtypes.

Methodology:

-

Membrane Preparation : Prepare cell membranes from cell lines or tissues expressing the nAChR subtype of interest (e.g., α4β2, α7).

-

Assay Buffer : Prepare a suitable binding buffer.

-

Competition Binding :

-

In a 96-well plate, combine the cell membranes, a known radioligand for the nAChR subtype (e.g., [³H]epibatidine for α4β2), and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis : Plot the percentage of specific binding against the log of the compound concentration to calculate the Ki (inhibitory constant).

Potential Target Family 2: Cyclin-Dependent Kinases (CDKs)

The 6-benzylamino group is a key feature of several purine derivatives that inhibit CDKs.[5] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them important targets in oncology.

Signaling Pathway:

CDKs form complexes with cyclins to phosphorylate target proteins, such as the retinoblastoma protein (Rb), driving cell cycle progression. Inhibition of CDKs prevents this phosphorylation, leading to cell cycle arrest.

Caption: Proposed mechanism of CDK inhibition.

Experimental Protocol: In Vitro Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific CDK.

Methodology:

-

Reagents : Obtain purified, active CDK/cyclin complexes (e.g., CDK2/Cyclin A), a suitable substrate (e.g., a peptide derived from histone H1), and ATP.

-

Assay Procedure :

-

In a 96-well plate, combine the CDK/cyclin complex, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescence-based readout).

-

Incubate for a defined period at a controlled temperature.

-

Stop the reaction.

-

Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For other formats, follow the kit manufacturer's instructions (e.g., measuring fluorescence or luminescence).

-

-

Data Analysis : Plot the percentage of kinase activity against the log of the compound concentration to determine the IC50 value.

Summary of Proposed Investigations and Data Interpretation

| Potential Target | Proposed Primary Assay | Key Parameter Measured | Interpretation of Positive Result |

| GPR109A | cAMP Assay | EC50 or IC50 | The compound modulates GPR109A signaling. |

| nAChRs | Radioligand Binding Assay | Ki | The compound binds to specific nAChR subtypes. |

| CDKs | In Vitro Kinase Assay | IC50 | The compound directly inhibits CDK enzymatic activity. |

Conclusion

While the are not yet established, its structure provides a strong basis for hypothesizing its interaction with nicotinic acid/acetylcholine receptors and cyclin-dependent kinases. The experimental workflows outlined in this guide offer a systematic approach to validating these potential targets. Positive results from these initial assays would warrant further investigation into the compound's cellular effects, such as antiproliferative activity in cancer cell lines (for CDK inhibition) or effects on lipolysis in adipocytes (for GPR109A agonism), and would be the first step in elucidating the pharmacological profile of this novel compound.

References

-

Černý, M., et al. (2011). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 19(17), 5155-5167. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B-26B. [Link]

-

Spíchal, L., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & medicinal chemistry, 17(5), 2156-2166. [Link]

- Google Patents. (2007).

-

Al-Amiery, A. A., et al. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

- Google Patents. (1979). US4144238A - Process for the production of pure white 2-chloronicotinic acid.

-

Meltz, M., et al. (2016). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. ACS chemical neuroscience, 7(7), 966–981. [Link]

- Google Patents. (2001). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.

-

Ismoilov, I. I., et al. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 452, 01041. [Link]

-

ResearchGate. (2023). (PDF) Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. [Link]

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(10), 1351. [Link]

-

Al-Muqarrab, A. M., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. ACS chemical neuroscience, 8(1), 133–147. [Link]

-

National Institutes of Health. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

-

Pike, N. B. (2009). Nicotinic acid: an old drug with a promising future. Current opinion in lipidology, 20(4), 331-336. [Link]

- Google Patents. (2020). WO2020174499A1 - Synergistic insecticidal compositions.

-

E3S Web of Conferences. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: an old drug with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants | E3S Web of Conferences [e3s-conferences.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-(benzylamino)-2-chloro-5-fluoronicotinic acid, a substituted pyridine derivative with potential therapeutic applications. While direct, extensive SAR studies on this specific molecule are not broadly available in peer-reviewed literature, this document synthesizes data from closely related analogs to build a predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of novel therapeutics based on the nicotinic acid scaffold. We will explore the influence of substituents at each position of the pyridine ring, detailing their impact on potential biological activities, such as anticancer and antimicrobial effects. Furthermore, this guide outlines detailed experimental protocols for the synthesis of analogs and their subsequent biological evaluation.

Introduction: The Therapeutic Potential of Substituted Nicotinic Acids

Nicotinic acid (Vitamin B3) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The pyridine ring serves as a versatile scaffold in medicinal chemistry, and its decoration with various functional groups has led to the development of numerous therapeutic agents.[3][4] The 6-aminonicotinic acid core, in particular, is a key building block for molecules with potential anti-inflammatory and anti-cancer properties.[5][6] The title compound, this compound, combines several key pharmacophoric features: a 6-amino-substituted nicotinic acid backbone, a lipophilic benzyl group, and electron-withdrawing halogen substituents. This unique combination suggests the potential for significant and selective biological activity.

This guide aims to deconstruct the structure of this compound to understand the contribution of each component to its overall activity profile. By examining the SAR of related compounds, we can infer the likely impact of modifications to the benzylamino group, the chloro and fluoro substituents, and the carboxylic acid moiety. This analysis will provide a framework for the rational design of more potent and selective analogs.

Decoding the Structure-Activity Relationship

The biological activity of this compound is a composite of the contributions from each of its structural components. The following sections dissect the SAR of this molecule by analyzing the impact of substitutions at each key position.

The 6-Aminonicotinic Acid Core: A Privileged Scaffold

The 6-aminonicotinic acid moiety is a crucial starting point for many biologically active compounds.[6][7] The presence of both an amino group and a carboxylic acid group on the pyridine ring provides opportunities for diverse chemical modifications.[5] Research has shown that derivatives of 6-aminonicotinic acid can exhibit a range of pharmacological effects, including antibacterial activity, potentially through the inhibition of bacterial DNA gyrase and topoisomerase IV.[6]

The Benzylamino Group at Position 6: Modulator of Lipophilicity and Target Interaction

The introduction of a benzylamino group at the 6-position is expected to significantly influence the molecule's properties. The benzyl group introduces a significant lipophilic character, which can enhance membrane permeability and cellular uptake. The amino linker provides a point of flexibility and a potential hydrogen bond donor.

-

Substitution on the Benzyl Ring: The electronic and steric nature of substituents on the phenyl ring of the benzylamino group is a critical determinant of activity. Electron-withdrawing groups may enhance activity in some contexts, while bulky substituents could either improve binding through hydrophobic interactions or cause steric hindrance.[8] The benzylamine unit is a core structure in many pharmaceuticals, highlighting its importance in molecular recognition by biological targets.[9]

The 2-Chloro Substituent: An Electronic and Steric Influencer

The presence of a chlorine atom at the 2-position of the pyridine ring has a profound electronic effect. As an electron-withdrawing group, it can influence the pKa of the carboxylic acid and the overall electron distribution in the ring system.[10] This can impact the molecule's ability to interact with its biological target. In some pyridine-based compounds, a 2-chloro substituent has been shown to enhance cytotoxic potency against cancer cell lines.

The 5-Fluoro Substituent: Enhancing Metabolic Stability and Binding Affinity

Fluorine substitution is a common strategy in medicinal chemistry to improve a molecule's pharmacokinetic and pharmacodynamic properties.[11] The introduction of a fluorine atom at the 5-position can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer biological half-life.

-

Modulate Lipophilicity: Fluorine substitution can alter the molecule's lipophilicity, which can affect its absorption, distribution, and excretion.

-

Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[12][13]

The 3-Carboxylic Acid Group: The Anchor for Biological Activity

The carboxylic acid group at the 3-position is a key feature of nicotinic acid and its derivatives. It is often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in a binding pocket.[14] The acidity of this group, which is influenced by the other substituents on the ring, will play a significant role in its ionization state at physiological pH and its ability to interact with its target.

Postulated Structure-Activity Relationship Summary

Based on the analysis of related compounds, a hypothetical SAR for this compound can be proposed. This serves as a starting point for a focused analog synthesis and screening campaign.

| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |

| 6-Benzylamino | Substitution on the phenyl ring | Activity is sensitive to the nature and position of substituents. Small, electron-withdrawing groups may be favorable. | Modulates electronic properties and steric fit within the binding pocket. |

| Replacement of benzyl with other aryl or alkyl groups | Significant impact on activity, dependent on the size and lipophilicity of the substituent. | Alters lipophilicity and potential for specific hydrophobic interactions. | |

| 2-Chloro | Replacement with other halogens (F, Br, I) | Potency may vary (Br > Cl > F). | Halogen bonding and steric effects can influence binding affinity. |

| Replacement with non-halogen groups (e.g., CH3, OCH3) | Likely to decrease activity. | The electron-withdrawing nature of chlorine is likely important for target interaction. | |

| 5-Fluoro | Replacement with other halogens or hydrogen | Removal of fluorine may decrease metabolic stability and binding affinity. | Fluorine's unique properties often enhance pharmacokinetic and pharmacodynamic profiles. |

| 3-Carboxylic Acid | Esterification or amidation | Generally leads to a loss of activity. | The free carboxylic acid is often essential for direct interaction with the biological target. |

Experimental Protocols

To validate the proposed SAR, a systematic approach to analog synthesis and biological evaluation is required. The following protocols provide a general framework for these studies.

Synthesis of this compound Analogs

The synthesis of the target compound and its analogs can be achieved through a multi-step process, likely starting from a commercially available substituted pyridine. A generalized synthetic route is depicted below.

Caption: Generalized workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

-

Starting Material: A suitable starting material, such as 2,6-dichloro-5-fluoronicotinic acid, is procured or synthesized.

-

Nucleophilic Aromatic Substitution: The starting material is reacted with a variety of substituted benzylamines in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or DMSO). The reaction is typically heated to facilitate the selective displacement of the chlorine atom at the 6-position.

-

Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization to yield the desired analog.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Biological Evaluation

The synthesized analogs should be screened for their biological activity using a panel of in vitro assays. Based on the activities reported for related nicotinic acid derivatives, initial screening should focus on anticancer and antimicrobial activities.

Caption: Workflow for in vitro anticancer activity screening.

MTT Assay Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the synthesized analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined for each compound.

Caption: Workflow for in vitro antimicrobial activity screening.

Broth Microdilution Assay Protocol:

-

Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured to the mid-logarithmic phase and diluted to a standardized concentration.

-

Serial Dilution of Compounds: The synthesized analogs are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

The structure-activity relationship of this compound, while not yet fully elucidated through direct studies, can be rationally inferred from the extensive body of research on related nicotinic acid derivatives. The interplay between the lipophilic benzylamino group, the electron-withdrawing halogen substituents, and the ionizable carboxylic acid creates a complex but promising scaffold for the development of novel therapeutic agents. The proposed SAR provides a roadmap for the design and synthesis of a focused library of analogs. Systematic biological evaluation of these compounds will be crucial to validate these hypotheses and to identify lead candidates with potent and selective anticancer or antimicrobial activity. Future work should also focus on elucidating the mechanism of action of the most promising compounds to further guide the drug development process.

References

-

El-Sayed, M. A., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 345-353. [Link]

-

Reddy, T. S., et al. (2023). Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics. Molecules, 28(11), 4483. [Link]

-

Patel, R. B., et al. (2012). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686-2692. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Płotka-Wasylka, J., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4971. [Link]

-

Patel, R. B., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Rasayan Journal of Chemistry, 2(3), 633-638. [Link]

-

Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

El-Sayed, M. A., et al. (2019). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 24(18), 3348. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(51), 48035-48047. [Link]

-

Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154. [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. [Link]

-

Unnamed source. (n.d.). The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. [Link]

-

Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]

-

Plos, M., et al. (1990). Modification of 6-aminopenicillanic acid derivatives. Acta Poloniae Pharmaceutica, 47(3-4), 21-26. [Link]

-

Mortell, K. H., et al. (2010). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. [Link]

-

Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS One, 11(3), e0151033. [Link]

-

Li, Y., et al. (2017). Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal. Chinese Journal of New Drugs, 26(6), 661-666. [Link]

-

ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). [Link]

-

University of Illinois Chicago. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Interaction of carboxyl group and nitrogen atom of nicotinic acid with.... [Link]

-

Liu, R., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]

-

Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56. [Link]

-

ResearchGate. (n.d.). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. [Link]

-

Unnamed source. (n.d.). Exploring 6-Aminonicotinic Acid: Properties and Applications. [Link]

-

PubChem. (n.d.). 6-Aminonicotinic acid. [Link]

-

Al-Muhtashem, N., et al. (2016). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 59(15), 7149-7161. [Link]

-

Nambo, M., et al. (2018). Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 9(36), 7246-7252. [Link]

-

Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56. [Link]

-

Quora. (n.d.). Is the amino group in a benzyl amine an electron withdrawing group?. [Link]

-

Unnamed source. (n.d.). 6-Aminonicotinic Acid: The Choice of Excellent Pharmaceutical Intermediates. [Link]

-

Jung, D., et al. (2022). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters, 13(5), 816-822. [Link]

-

Dawson, R. J., et al. (2022). Interactions between 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. Acta Crystallographica Section D: Structural Biology, 78(Pt 3), 353-362. [Link]

-

SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

-

Tanaka, Y., et al. (2000). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 28(9), 1087-1091. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]

- 3. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. 6-Aminonicotinic Acid: The Choice of Excellent Pharmaceutical Intermediates - www.pharmasources.com [pharmasources.com]

- 8. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B [pubs.rsc.org]

- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(Benzylamino)-2-chloro-5-fluoronicotinic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, a functionalized pyridine derivative of interest in medicinal chemistry and drug development. While the specific discovery and historical timeline of this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest significant potential. This guide will therefore focus on the well-established synthesis of its critical precursor, 2,6-dichloro-5-fluoronicotinic acid, and subsequently propose a scientifically grounded, multi-step synthetic pathway to the target compound. We will delve into the causality behind the proposed experimental choices, drawing from established principles of organic synthesis and analogous reactions reported in scientific literature and patents.

The narrative is structured to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, understanding, and potential application of this and related compounds.

The Strategic Importance of Substituted Nicotinic Acids

Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in biological systems and medicinal chemistry.[1][2] The pyridine ring, when functionalized with specific substituents, can interact with a wide array of biological targets. The strategic placement of chloro, fluoro, and amino groups can modulate a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic profile and pharmacological activity.[3][4] The title compound, this compound, combines several key features: a halogenated pyridine core, a carboxylic acid for potential salt formation and hydrogen bonding, and a benzylamino side chain that can participate in various receptor-ligand interactions. Derivatives of nicotinic acid have shown promise as anti-inflammatory, anticancer, and antibacterial agents.[3][4][5]

The Cornerstone Precursor: 2,6-Dichloro-5-fluoronicotinic Acid

The synthesis of the target molecule logically begins with a highly functionalized and crucial intermediate: 2,6-dichloro-5-fluoronicotinic acid. This compound serves as a versatile building block for introducing further diversity.[6][7]

Historical Context and Synthesis of the Precursor

Substituted chlorofluoropyridines gained significant interest as key intermediates in the synthesis of potent naphthyridine antibacterial agents.[6][7] Several patents from the late 20th century describe methods for the preparation of 2,6-dichloro-5-fluoronicotinic acid. One notable process involves the conversion of a 2,6-dihydroxy-5-fluoronicotinate. An improved, one-step process was developed to convert a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride and a lithium reagent, which is then hydrolyzed to the desired nicotinic acid.[7] This method was highlighted as an improvement over previous routes that suffered from byproduct formation and lower yields.[7]

A general synthetic pathway to 2,6-dichloro-5-fluoronicotinic acid is outlined below:

Caption: Synthetic overview for the precursor 2,6-dichloro-5-fluoronicotinic acid.

Proposed Synthesis of this compound

With the precursor in hand, the next critical step is the selective introduction of the benzylamino group. This is proposed to occur via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale and Regioselectivity

The pyridine ring in 2,6-dichloro-5-fluoronicotinic acid is electron-deficient due to the electronegativity of the nitrogen atom and the three halogen substituents. This makes the ring susceptible to attack by nucleophiles at the positions ortho and para to the nitrogen atom (C2 and C6). Both the C2 and C6 positions bear a chloro leaving group.

The key challenge is achieving selective substitution at the C6 position over the C2 position. Several factors influence this regioselectivity:

-

Electronic Effects: The fluorine at C5 and the carboxylic acid at C3 are both electron-withdrawing groups, which further activate the ring for nucleophilic attack. The nitro group in analogous compounds is known to activate both ortho (C2) and para (C6) positions.[8]

-

Steric Hindrance: The carboxylic acid group at the C3 position provides significant steric hindrance around the C2 position. A nucleophile, particularly one as bulky as benzylamine, would likely face greater steric repulsion when attacking the C2 position compared to the more accessible C6 position.[8]

Therefore, it is hypothesized that the reaction of 2,6-dichloro-5-fluoronicotinic acid with benzylamine will preferentially yield substitution at the C6 position due to kinetic control governed by steric factors.[8]

Proposed Synthetic Workflow

The proposed synthesis involves two main steps: esterification of the carboxylic acid followed by the nucleophilic aromatic substitution.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on established procedures for similar chemical transformations.[5][9] Researchers should perform initial small-scale trials to optimize reaction conditions.

Step 1: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate

-

To a stirred solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in toluene (10 mL/g), add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) for 2-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

-

To the resulting crude acid chloride, add methanol (20 mL/g) carefully at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Remove the methanol under reduced pressure. The resulting residue is the crude methyl ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step if purity is sufficient.

Step 2: Synthesis of Methyl 6-(benzylamino)-2-chloro-5-fluoronicotinate

-

Dissolve the methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in dimethylformamide (DMF, 15 mL/g).

-

Add benzylamine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Step 3: Synthesis of this compound

-

Dissolve the purified methyl 6-(benzylamino)-2-chloro-5-fluoronicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

-

The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final compound.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted properties for the final compound. Actual values must be determined experimentally.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₉ClFN₂O₂ |

| Molecular Weight | 294.68 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Signals expected for the benzyl protons (CH₂ and aromatic), and the pyridine ring proton. |

| ¹³C NMR | Signals expected for the pyridine ring carbons, benzyl carbons, and the carboxyl carbon. |

| Mass Spec (ESI) | [M+H]⁺ at m/z 295.03, [M-H]⁻ at m/z 293.03 |

Potential Biological Activity and Applications

While the specific biological activity of this compound has not been reported, the activities of structurally related compounds provide a basis for postulation.

-

Anti-inflammatory Activity: Many nicotinic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents, some showing significant activity comparable to standard drugs like ibuprofen.[3]

-

Anticancer Activity: Substituted nicotinic acids have been investigated as cytotoxic agents. For example, certain derivatives have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[4] Similarly, 6-benzylaminopurine derivatives have demonstrated antiproliferative properties in human cancer cell lines.[10]

-

Antibacterial Activity: As the precursor 2,6-dichloro-5-fluoronicotinic acid is a known intermediate for naphthyridine antibacterials, it is plausible that derivatives could retain or possess modified antibacterial properties.[6]

The title compound represents a novel chemical entity that warrants investigation for a range of therapeutic applications. Its synthesis via the proposed route provides a viable method for obtaining material for such biological screening.

Conclusion

This compound is a compound with significant potential in drug discovery, built upon a versatile and highly functionalized pyridine core. Although its specific history is not well-documented, a robust and logical synthetic pathway can be proposed based on the well-established chemistry of its precursor, 2,6-dichloro-5-fluoronicotinic acid, and the principles of nucleophilic aromatic substitution. The detailed rationale and experimental protocol provided in this guide offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising molecule.

References

- Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/news/exploring-the-synthesis-and-applications-of-2-aminonicotinic-acid-1490226.html]

- Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Dichloropyridine. Benchchem. [URL: https://www.benchchem.com/product/b045657]

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [URL: https://www.researchgate.

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents. [URL: https://patents.google.

- 2-aminonicotinic acid synthetic method. Google Patents. [URL: https://patents.google.

- Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38271823/]

- Synthesis of 2-aminonicotinic acid. ResearchGate. [URL: https://www.researchgate.net/publication/284164169_Synthesis_of_2-aminonicotinic_acid]

- Al-Ostath, R. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2272827]

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/74409/regioselectivity-of-an-amination-reaction-of-2-6-dichloro-3-nitropyridine]

- Nucleophilic aromatic substitutions. YouTube. [URL: https://www.youtube.

- Dolezal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16814575/]

- Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/238/414/s41-238414-ms.pdf]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents. [URL: https://patents.google.

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. [URL: https://patents.google.

- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11456499/]

- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4969018/]

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5948]

- Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4969018/]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. [URL: https://patents.google.

- Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc05634k]

- 6-Fluoronicotinic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/242819]

- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820000305]

- 2-Amino-6-chloro-5-fluoronicotinonitrile. BLD Pharm. [URL: https://www.bldpharm.com/products/1820711-14-5.html]

- Process for preparing 2,6-dichloropyridine. Google Patents. [URL: https://patents.google.

- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [URL: https://www.youtube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 10. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Benzylamino)-2-chloro-5-fluoronicotinic acid CAS number and identifiers

An In-depth Technical Guide to 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Lacking extensive documentation in public databases, this guide establishes a foundational understanding of the molecule through a proposed, scientifically-grounded synthetic pathway, detailed characterization methodologies, and an exploration of its potential applications. We will delve into a robust retrosynthetic analysis, provide a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, and outline the necessary analytical techniques for structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in pharmaceutical development who require a technical and practical understanding of this novel compound.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in the fields of biochemistry and pharmaceutical sciences.[1] The pyridine ring, functionalized with a carboxylic acid, offers a versatile platform for chemical modification, enabling the development of a wide array of therapeutic agents. The introduction of various substituents onto the pyridine core allows for the fine-tuning of physicochemical properties and biological activity. Halogenated and aminated nicotinic acids, in particular, serve as critical intermediates in the synthesis of complex molecules targeting a range of diseases.[2][3][4]

This guide focuses on a specific, complex derivative: this compound. The unique arrangement of its functional groups—a chloro group at the 2-position, a fluoro group at the 5-position, and a benzylamino group at the 6-position—suggests its potential as a valuable building block for creating novel chemical entities with tailored pharmacological profiles.

Compound Identification and Physicochemical Properties

As of the latest database reviews, a specific CAS number has not been assigned to this compound, indicating its status as a novel or specialized research compound. The primary identifiers and computed properties are summarized below.

| Identifier | Value |

| IUPAC Name | 6-(benzylamino)-2-chloro-5-fluoropyridine-3-carboxylic acid |

| Molecular Formula | C₁₃H₁₀ClFN₂O₂ |

| Molecular Weight | 292.69 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=C(C=C2F)C(=O)O)Cl |

| InChI Key | (Predicted) YZJBCXNFXZJBFB-UHFFFAOYSA-N |

| Physical Form | Predicted to be a solid at room temperature. |

Structural Diagram

Caption: Chemical structure of the target compound.

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The most strategic starting material is 2,6-dichloro-5-fluoronicotinic acid (CAS: 82671-06-5) , a commercially available intermediate.[5][6]

The rationale for this approach is based on the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 6-position is more susceptible to nucleophilic attack than the chlorine at the 2-position. This selectivity is driven by the electronic stabilization of the Meisenheimer intermediate formed during the reaction. The electron-withdrawing carboxylic acid and fluoro group further activate the ring for SNAr.

Synthesis Workflow Diagram

Caption: Diagram of the proposed synthetic route.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,6-dichloro-5-fluoronicotinic acid.

Materials:

-

2,6-dichloro-5-fluoronicotinic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add the base (e.g., triethylamine, 2.5 eq).

-

Nucleophile Addition: Slowly add benzylamine (1.1 eq) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify to pH 3-4 using 1M HCl. This will precipitate the product while ensuring the carboxylic acid is protonated.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Structural Confirmation and Purity Analysis

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the benzyl group protons and the single aromatic proton on the pyridine ring. The integration of signals will correspond to the number of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals for the molecular structure.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Will show a signal corresponding to the single fluorine atom, with coupling to the adjacent proton.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the expected mass-to-charge ratio (m/z) for [M+H]⁺ or [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >95% for research applications.

Potential Applications in Drug Discovery

Substituted aminonicotinic acids are privileged structures in medicinal chemistry. The title compound, with its unique substitution pattern, presents several opportunities for drug development:

-

Kinase Inhibitors: The aminopyridine core is a well-known hinge-binding motif in many kinase inhibitors. The benzylamino group can be modified to target specific pockets in the ATP-binding site of various kinases.

-

Scaffold for Library Synthesis: The compound serves as a versatile intermediate. The remaining chloro group at the 2-position can be further functionalized through reactions like Suzuki or Buchwald-Hartwig couplings to introduce additional diversity. The carboxylic acid provides a handle for amide bond formation, allowing linkage to other fragments or pharmacophores.

-

Bioisostere for Other Heterocycles: This scaffold can act as a bioisosteric replacement for other heterocyclic systems, such as purines or pyrimidines, in known bioactive molecules to improve properties like selectivity, solubility, or metabolic stability.[7]

Safety and Handling

While specific toxicity data for this compound is not available, a risk assessment must be conducted based on related structures.

-

Hazard Class: Based on its precursors and analogous compounds like 2-chloronicotinic acid and 2,6-dichloro-5-fluoronicotinic acid, the compound should be treated as a hazardous substance.[6][8][9][10] It is likely to be a skin, eye, and respiratory tract irritant.[6][8][9][10][11][12][13]

-

Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8][13] In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[14]

Conclusion

This compound is a promising, albeit under-documented, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The proposed synthetic route via nucleophilic aromatic substitution is robust and relies on established chemical principles and available starting materials. The versatile structure of the final compound makes it an attractive building block for the synthesis of novel, biologically active molecules, particularly in the areas of oncology and inflammatory diseases. Further research into its synthesis and application is warranted to fully explore its potential in drug discovery pipelines.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.

- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.

- ResearchGate. (n.d.). Study on synthesis of 4-Aminonicotinic acid.

- IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.

- ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Fisher Scientific. (2021, December 26). Safety Data Sheet.

- Biosynth. (n.d.). 6-Chloro-5-fluoronicotinic acid | 38186-86-6.

- Anichem. (n.d.). 2-Chloro-5-fluoro-nicotinic acid.

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- PubChem. (n.d.). 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819.

- PubChem. (n.d.). 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222.

- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.

- BLD Pharm. (n.d.). 38186-88-8 | 2-Chloro-5-fluoronicotinic acid.

- Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinic acid | 38186-86-6.

- PubMed. (2010, February 25). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. J Med Chem.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)nicotinic acid | CAS 505084-59-3.

- Synquest Labs. (n.d.). 6-Chloronicotinic acid.

- Fisher Scientific. (n.d.). 2-Chloro-5-(trifluoromethyl)nicotinic acid, 97%, Thermo Scientific.

- Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka.

- ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.

- Cayman Chemical. (n.d.). Nicotinic Acid (Niacin, ... CAS Number: 59-67-6).

- Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.

- ResearchGate. (n.d.). SCHEME 2 Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions.

- Golden Pharma Co., Limited. (n.d.). 2,6-dichloro-5-fluoronicotinic acid.

- ECHEMI. (n.d.). 2-Chloronicotinic acid SDS, 2942-59-8 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinic acid | 38186-86-6.

- PubMed. (2023, March 3). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Environ Res.

- PubChem. (n.d.). 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2,6-dichloro-5-fluoronicotinic acid [china-glyphosate.com]

- 6. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. 6-Chloro-5-fluoronicotinic acid | 38186-86-6 [sigmaaldrich.com]

Preliminary In Vitro Screening of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary